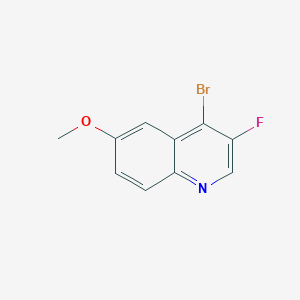

4-Bromo-3-fluoro-6-methoxyquinoline

描述

属性

分子式 |

C10H7BrFNO |

|---|---|

分子量 |

256.07 g/mol |

IUPAC 名称 |

4-bromo-3-fluoro-6-methoxyquinoline |

InChI |

InChI=1S/C10H7BrFNO/c1-14-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,1H3 |

InChI 键 |

RHXOSWPXKBXUAG-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC2=C(C(=CN=C2C=C1)F)Br |

产品来源 |

United States |

准备方法

The synthesis of 4-Bromo-3-fluoro-6-methoxyquinoline typically involves a multi-step process. One practical and scalable route starts with 2,4-dichloro-3-fluoroquinoline. This compound undergoes a series of reactions, including halogenation and methoxylation, to yield the desired product. The overall yield of this process is approximately 81-85% . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

化学反应分析

4-Bromo-3-fluoro-6-methoxyquinoline undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

Cross-coupling reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

科学研究应用

4-Bromo-3-fluoro-6-methoxyquinoline has several applications in scientific research:

Medicinal chemistry: It serves as a building block for the synthesis of antimicrobial agents and other biologically active compounds.

Chemical biology: The compound is used in the study of enzyme inhibitors and other biological targets.

Material science: Fluorinated quinolines are used in the development of liquid crystals and other advanced materials.

作用机制

The mechanism of action of 4-Bromo-3-fluoro-6-methoxyquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or interact with other molecular targets to exert its biological effects. The presence of fluorine and bromine atoms can enhance its binding affinity and specificity for certain targets .

相似化合物的比较

4-Bromo-6-(trifluoromethoxy)quinoline (CAS 1189105-68-7)

- Structure : Bromine at position 4, trifluoromethoxy (-OCF₃) at position 5.

- Molecular Weight: 276.06 g/mol (C₁₀H₅BrF₃NO) .

- Key Differences : The trifluoromethoxy group is more electron-withdrawing and sterically bulky compared to the methoxy group in the target compound. This enhances metabolic stability and lipophilicity, making it suitable for pharmaceutical applications .

- Synthesis: Not explicitly detailed in the evidence, but analogous Pd-catalyzed cross-coupling reactions (as in ) may apply.

3-Bromo-4-chloro-6-fluoroquinoline (CAS 1204810-93-4)

6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline (CAS 2131782-63-1)

- Structure : Bromine (position 6), methoxy (position 2), and a fluorinated benzyl group at position 3.

- Molecular Weight: 376.2 g/mol (C₁₈H₁₅BrFNO₂) .

- Key Differences : The benzyl substituent introduces steric hindrance and aromatic π-stacking capabilities, which could enhance binding to biological targets such as enzymes or receptors .

One-Step Protocol ()

The synthesis of 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (83% yield) involves refluxing 6-bromo-4-chloroquinoline with aniline derivatives in the presence of Hünig’s base. This method highlights the efficiency of single-step reactions for brominated quinolines .

Pd-Catalyzed Cross-Coupling ()

Compounds like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline are synthesized using PdCl₂(PPh₃)₂ and PCy₃ catalysts. Such methods are adaptable for introducing methoxy and halogen groups but require multi-step purification .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|

| 4-Bromo-3-fluoro-6-methoxyquinoline | ~256.06 (estimated) | 4-Br, 3-F, 6-OCH₃ | High polarity due to -OCH₃ and F; moderate lipophilicity |

| 4-Bromo-6-(trifluoromethoxy)quinoline | 276.06 | 4-Br, 6-OCF₃ | Enhanced metabolic stability; higher logP |

| 3-Bromo-4-chloro-6-fluoroquinoline | 260.49 | 3-Br, 4-Cl, 6-F | Lower solubility in polar solvents |

| 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline | 376.2 | 6-Br, 2-OCH₃, 3-benzyl | Steric hindrance; potential for CNS activity |

Challenges and Limitations

常见问题

Q. What methodologies validate the purity of this compound in drug discovery pipelines?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (5 µm, 4.6 × 150 mm) with acetonitrile/water (70:30) mobile phase. Monitor at 254 nm.

- Elemental Analysis : Confirm Br/F content (±0.3% deviation) via combustion analysis.

- QC Threshold : ≥99% purity for biological assays; recalibrate standards using USP reference materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。